N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide
CAS No.:
Cat. No.: VC15746675
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2N2O2 |
|---|---|
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | methyl N-[1-(3,4-dichlorophenyl)ethylideneamino]carbamate |
| Standard InChI | InChI=1S/C10H10Cl2N2O2/c1-6(13-14-10(15)16-2)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,14,15) |
| Standard InChI Key | ZQMXGUXUENZYOA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)Cl |
Introduction
N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide is a chemical compound of interest due to its structural properties and potential applications in various fields of chemistry and pharmacology. This article provides a detailed overview of the compound, including its molecular characteristics, synthesis, and potential uses.
Chemical Identity
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IUPAC Name: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate
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Synonyms:
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N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide
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Methyl N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]carbamate
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PubChem CID: 9581651
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Molecular Formula:
Structural Features
The compound contains:
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A hydrazinecarboxylate group.
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A dichlorophenyl moiety at the - and -positions.
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A methyl ester functional group.
2D Representation:
The structure includes a hydrazone linkage () connecting the dichlorophenyl group to the methoxycarbohydrazide backbone.
3D Conformer:
The molecule exhibits a planar geometry around the hydrazone bond, with slight torsion due to steric interactions between substituents .
General Synthetic Route
The compound is typically synthesized via condensation reactions:
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Starting Materials:
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3,4-dichloroacetophenone.
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Methyl hydrazinecarboxylate.
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Reaction Conditions:
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Acidic or basic medium to facilitate the formation of the hydrazone bond.
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Solvent: Commonly ethanol or methanol for solubility.
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Temperature: Moderate heating (50–70°C) to drive the reaction toward completion.
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Reaction Mechanism
The reaction proceeds through nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of the ketone group in 3,4-dichloroacetophenone, followed by dehydration to form the hydrazone linkage.
Pharmacological Potential
Although specific biological activities for this compound are not detailed in current literature, compounds with similar hydrazone linkages have been studied for:
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Antimicrobial properties.
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Antioxidant activities.
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Potential use as enzyme inhibitors (e.g., acetylcholinesterase inhibitors).
Material Science
Hydrazones are also explored in material science for their role in:
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Metal ion chelation.
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Development of sensors due to their ability to form stable complexes.
Research Implications
Further studies are required to explore:
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Biological Activity:
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Screening against bacterial and fungal strains.
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Evaluation as a potential anticancer agent.
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Chemical Modifications:
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Substitution at the phenyl ring or ester group to enhance activity or solubility.
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Crystallographic Studies:
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Detailed X-ray crystallography to determine precise bond angles and conformational flexibility.
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